1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine
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Overview
Description
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine is a complex organic molecule that features a triazolopyrimidine core linked to a piperazine ring and a chlorophenyl group
Mechanism of Action
Target of Action
The compound, also known as (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone or F2865-1292, is primarily used as a reactant in the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines . These are new selective A3 adenosine receptor antagonists . The A3 adenosine receptor is involved in various physiological and pathological processes, making it a significant target for therapeutic interventions .
Mode of Action
It’s known that a3 adenosine receptor antagonists work by blocking the action of adenosine on the a3 receptor, thereby inhibiting the receptor’s activity .
Biochemical Pathways
The A3 adenosine receptor is involved in various biochemical pathways. It plays a role in the regulation of heart rate, myocardial oxygen consumption, and coronary blood flow. It also has implications in the immune system, where it modulates the release of cytokines and mediates cell proliferation and apoptosis .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. As an A3 adenosine receptor antagonist, it could potentially have effects such as reducing inflammation, protecting against ischemic damage, and modulating immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine typically involves multi-step organic reactions. One common route includes:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as benzyl azide and pyrimidine derivatives under controlled conditions.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the triazolopyrimidine core is reacted with piperazine in the presence of a base.
Introduction of the chlorophenyl group: The final step involves the acylation of the piperazine derivative with 4-chlorobenzoyl chloride in the presence of a catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares the chlorophenyl group but lacks the triazolopyrimidine and piperazine moieties.
Benzyltriazolopyrimidine derivatives: These compounds have similar core structures but different substituents, affecting their chemical and biological properties.
Uniqueness
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine: is unique due to its combination of a triazolopyrimidine core, piperazine ring, and chlorophenyl group, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c23-18-8-6-17(7-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMFSYFOUUAVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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